Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1377187-33-1
VCID: VC2574691
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

CAS No.: 1377187-33-1

Cat. No.: VC2574691

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate - 1377187-33-1

Specification

CAS No. 1377187-33-1
Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
IUPAC Name tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Standard InChI Key ACUKKOFVWISMOI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1
Canonical SMILES CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1

Introduction

Chemical Properties and Structure

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate possesses a complex molecular structure characterized by a spirocyclic framework that incorporates both oxygen and nitrogen atoms in a distinctive arrangement. The compound features a central spiro carbon atom that connects an oxolane (tetrahydrofuran) ring to a piperidine ring, creating its characteristic 1-oxa-8-azaspiro[4.5]decane scaffold. The carbamate group at the 3-position of the oxolane ring provides an important functional handle for further chemical modifications.

Physical and Chemical Data

The compound's fundamental physical and chemical properties are summarized in the following table:

PropertyValue
CAS Number1377187-33-1
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
MDL NumberMFCD22370149
AppearanceNot specified in literature
Storage Conditions2-8°C
Purity (Commercial)≥97%

The molecular structure contains several key functional groups, including the tert-butyloxycarbonyl (Boc) protecting group, which shields the amine functionality . This protection is particularly valuable in multistep synthetic routes where selective reactivity is required. The spirocyclic core provides conformational rigidity, which can be advantageous for achieving specific binding geometries when the compound is incorporated into drug candidates or used as a building block in more complex structures.

Structural Characteristics

The compound's name provides insight into its structure: the "1-oxa" component indicates an oxygen atom at position 1 of the spirocyclic system, while "8-aza" denotes a nitrogen atom at position 8. The "spiro[4.5]" notation signifies that the molecule contains two rings joined at a single carbon atom (the spiro carbon), with one ring containing 4 atoms and the other containing 5 atoms. The 3-ylcarbamate portion indicates that a carbamate group is attached at position 3 of the ring system .

This unique arrangement of atoms contributes to the compound's three-dimensional structure and influences its chemical reactivity patterns. The presence of both nitrogen and oxygen atoms in the ring system provides potential hydrogen bond acceptor sites, while the carbamate NH group can serve as a hydrogen bond donor .

Applications in Medicinal Chemistry

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate has garnered significant attention in pharmaceutical research due to its potential applications in drug discovery and development. Its unique structural features make it valuable for various therapeutic applications.

Drug Development Applications

The compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system . Its spirocyclic framework provides rigidity that can enhance binding specificity to biological targets, while the functional groups offer points for further derivatization.

This spirocyclic compound is often employed in the design and synthesis of drug candidates for conditions such as:

  • Anxiety disorders

  • Depression

  • Neurodegenerative diseases, including Alzheimer's and Parkinson's diseases

The carbamate functionality can act as a protecting group during complex syntheses of peptide-based therapeutics, allowing for selective reactivity at different stages of synthesis. Additionally, it can serve as a precursor to other functional groups through various transformation reactions.

Current Research Findings

Research on Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate and related spirocyclic compounds is an active area of medicinal chemistry, though detailed published studies specific to this exact compound are somewhat limited in the available literature.

Structure-Activity Relationships

Studies on related compounds suggest that the spirocyclic scaffold can confer favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved blood-brain barrier penetration—qualities particularly valuable for CNS-targeted therapeutics . The specific arrangement of the 1-oxa-8-azaspiro[4.5]decane system appears to provide a rigid framework that can be optimized for specific receptor interactions.

Synthetic Methodology Advances

Recent advances in synthetic organic chemistry have made spirocyclic compounds more accessible for research purposes. Improved methods for constructing the spiro center and for controlling the stereochemistry of functionalization reactions have expanded the potential applications of these compounds. These synthetic developments have facilitated the exploration of structure-activity relationships and the development of compound libraries for screening against various biological targets.

Future Research Directions

The unique structural features of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate suggest several promising directions for future research.

Synthetic Methodology Development

Continued refinement of synthetic approaches to spirocyclic compounds could make these valuable building blocks more accessible to medicinal chemists. More efficient, stereoselective methods for constructing and functionalizing the spirocyclic core would facilitate wider exploration of this compound class.

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